molecular formula C20H20F3N3OS B10916500 1-(butan-2-yl)-7-(4-ethylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-(butan-2-yl)-7-(4-ethylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10916500
M. Wt: 407.5 g/mol
InChI Key: BZVQPPFSRGDYNV-UHFFFAOYSA-N
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Description

1-(SEC-BUTYL)-7-(4-ETHYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidinone core, a trifluoromethyl group, and various substituents

Preparation Methods

The synthesis of 1-(SEC-BUTYL)-7-(4-ETHYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Attachment of the sec-butyl and 4-ethylphenyl groups: These groups can be introduced through alkylation reactions.

    Incorporation of the sulfanyl group: This can be done using thiolating agents.

Industrial production methods would scale up these reactions, optimizing conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(SEC-BUTYL)-7-(4-ETHYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Addition: The double bonds in the pyrido[2,3-d]pyrimidinone core can undergo addition reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(SEC-BUTYL)-7-(4-ETHYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study biological pathways and molecular interactions.

    Materials Science: Its properties make it a candidate for use in the development of advanced materials.

Mechanism of Action

The mechanism of action of 1-(SEC-BUTYL)-7-(4-ETHYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar compounds to 1-(SEC-BUTYL)-7-(4-ETHYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include:

    Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents.

    Trifluoromethylated pyrimidinones: These compounds have the trifluoromethyl group but may lack other substituents present in the target compound.

The uniqueness of 1-(SEC-BUTYL)-7-(4-ETHYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20F3N3OS

Molecular Weight

407.5 g/mol

IUPAC Name

1-butan-2-yl-7-(4-ethylphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H20F3N3OS/c1-4-11(3)26-17-16(18(27)25-19(26)28)14(20(21,22)23)10-15(24-17)13-8-6-12(5-2)7-9-13/h6-11H,4-5H2,1-3H3,(H,25,27,28)

InChI Key

BZVQPPFSRGDYNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3C(C)CC

Origin of Product

United States

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